molecular formula C10H9ClN2O2 B13295601 6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid

6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid

Cat. No.: B13295601
M. Wt: 224.64 g/mol
InChI Key: ZAPDQFXQNGJRHD-UHFFFAOYSA-N
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Description

6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid is an organic compound with the molecular formula C10H9ClN2O2. This compound is notable for its unique structure, which includes a pyridine ring substituted with a but-3-yn-1-ylamino group, a chlorine atom, and a carboxylic acid group. It has a molecular weight of 224.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with but-3-yn-1-amine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex molecules with extended conjugation .

Scientific Research Applications

6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine-2-carboxylic acid: Lacks the but-3-yn-1-ylamino group.

    6-Amino-3-chloropyridine-2-carboxylic acid: Lacks the but-3-yn-1-yl group.

    6-[(But-3-yn-1-yl)amino]-pyridine-2-carboxylic acid: Lacks the chlorine atom.

Uniqueness

6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid is unique due to the presence of both the but-3-yn-1-ylamino group and the chlorine atom on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

6-(but-3-ynylamino)-3-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-2-3-6-12-8-5-4-7(11)9(13-8)10(14)15/h1,4-5H,3,6H2,(H,12,13)(H,14,15)

InChI Key

ZAPDQFXQNGJRHD-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=NC(=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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